N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry and material science. The compound features a dichlorophenyl group and an ethoxy-formylphenoxy moiety, which contribute to its unique chemical properties and biological activity.
The compound is cataloged under the identifier 247592-90-1 and is available from various chemical suppliers, including BenchChem.
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide falls under the category of amides, specifically acetamides. It is characterized by the presence of multiple functional groups that enhance its reactivity and interaction with biological systems.
The synthesis of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves a multi-step process:
The reaction conditions are typically optimized to enhance yield and purity. In industrial settings, continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality and scalability of production.
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has a complex molecular structure characterized by:
The molecular formula can be represented as CHClN\O, indicating the presence of two chlorine atoms, which significantly influence its chemical behavior.
The compound's molecular weight is approximately 353.22 g/mol. Its structural features allow it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with potentially enhanced biological activities or different physical properties.
The mechanism of action for N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets within biological systems.
The compound may inhibit or activate various enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, contributing to its potential anti-inflammatory effects. The interaction with molecular targets is facilitated by its unique structural features that allow it to bind effectively.
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with cellular components at a molecular level.
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is expected to exhibit moderate solubility in organic solvents due to its hydrophobic phenolic groups while being less soluble in water due to its larger molecular size and structure.
The compound's reactivity is influenced by its functional groups:
Relevant data on melting point, boiling point, and specific reactivity patterns are typically derived from experimental studies conducted during synthesis and characterization phases.
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:
The target compound embodies a hybrid pharmacophore structure integrating anilide (N-(3,4-dichlorophenyl)) and phenoxyacetamide (2-(2-ethoxy-4-formylphenoxy)) domains. This architecture aligns with bioactive scaffolds reported in antimicrobial and anti-inflammatory research:
Table 1: Structural Comparison of Key Bioactive Phenoxyacetamide/Anilide Derivatives
Compound | Anilide Substituents | Phenoxy Substituents | Reported Bioactivity |
---|---|---|---|
Target Compound | 3,4-dichloro | 2-ethoxy, 4-formyl | Not yet fully characterized |
N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide [8] | 3,4-dichloro | 3-formyl | Antimicrobial lead |
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide [3] [9] | 3-trifluoromethyl | 2-ethoxy, 4-formyl | Synthetic intermediate |
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide [6] | 3-chloro,4-methyl | 2-ethoxy, 4-formyl | Experimental agent |
3-hydroxynaphthalene-2-carboxanilides [1] | Variable disubstitution | Hydroxynaphthalene | MRSA/Mtb activity (MICs 0.16–10 µM) |
Pharmacophoric analysis reveals critical features shared with potent antimicrobial agents:
Computational pharmacophore mapping indicates that dichlorophenyl-substituted acetamides satisfy key interaction points identified for bioactive congeners: a hydrogen bond donor (amide NH), acceptor (carbonyl O), hydrophobic region (chlorinated phenyl), and aromatic ring plane (phenoxy ring). This pharmacophore signature overlaps with features critical for α4β2 and α7 nicotinic acetylcholine receptor (nAChR) ligands, suggesting potential neurological applications [7].
Dichlorophenyl-containing compounds exhibit broad bioactivity profiles, particularly in antimicrobial and anti-inflammatory domains:
Antimicrobial Mechanisms:
Table 2: Biological Activities of Dichlorophenyl-Containing Analogues
Activity Profile | Exemplar Compounds | Potency Metrics | Molecular Targets/Pathways |
---|---|---|---|
Antistaphylococcal | N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthamide | MIC: 0.16 µM (MRSA) | Membrane disruption / Enzyme inhibition |
Antitubercular | N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthamide | MIC: 10 µM (Mtb) | Cell wall biosynthesis |
Synergistic (MRSA + Cipro) | N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthamide | FIC index: ≤0.5 against MRSA SA 630 | Augmented bacterial membrane permeabilization |
Anti-Inflammatory | Algae-derived polyphenols/fucoidans [4] | IC50: NF-κB/MAPK inhibition | Macrophage cytokine suppression (TNF-α, IL-6) |
Anti-Inflammatory Potential:
Despite structural similarities to validated bioactive molecules, critical knowledge gaps exist regarding the target compound:1. Mechanistic Specificity: While pharmacophore analysis suggests potential activity against microbial and inflammatory targets, empirical validation is absent. Priority investigations should include:- Determination of minimum inhibitory concentrations (MICs) against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) and Mycobacterium tuberculosis H37Rv.- Assessment of NF-κB and MAPK pathway inhibition using luciferase reporter assays in LPS-stimulated macrophages.- Evaluation of synergistic potential with established antibiotics (e.g., β-lactams, fluoroquinolones) against multidrug-resistant strains.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1